molecular formula C26H46N4O8 B3105293 Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate CAS No. 1523618-26-9

Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate

Cat. No.: B3105293
CAS No.: 1523618-26-9
M. Wt: 542.7
InChI Key: XEIYRMZIEKPZDK-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate is a chemical compound with the molecular formula C26H46N4O8 and a molecular weight of 542.67 g/mol . This compound is part of the diazaspiro family, which is known for its unique spirocyclic structure that includes nitrogen atoms within the ring system. The presence of the tert-butyl group and the hemioxalate moiety adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,6-diazaspiro[35]nonane-6-carboxylate hemioxalate typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the hemioxalate salt, which is achieved by reacting the free base with oxalic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of the synthesis, such as temperature control and solvent management .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary widely, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced .

Mechanism of Action

The mechanism of action of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The tert-butyl group and hemioxalate moiety can also influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate is unique due to its specific arrangement of functional groups and the presence of the hemioxalate moiety. This gives it distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-6-4-5-12(9-14)7-13-8-12;3-1(4)2(5)6/h2*13H,4-9H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIYRMZIEKPZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNC2.CC(C)(C)OC(=O)N1CCCC2(C1)CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523618-26-9
Record name tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate
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Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate
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Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate
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Reactant of Route 6
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate

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